Phosphonic acid, methyl-, dihexyl ester
Description
Phosphonic acid, methyl-, dihexyl ester (CAS RN: 77304-63-3) is an organophosphorus compound with the molecular formula C₁₃H₂₉O₃P and a molecular weight of 264.34 g/mol. Structurally, it consists of a methyl group and two hexyl chains bonded to a phosphorus atom via P-O-C linkages (Figure 1). This ester is synthesized through dealkylation and esterification reactions, as demonstrated in the preparation of methyl esters using BBr₃ in dichloromethane followed by alcohol cleavage .
Properties
CAS No. |
77304-63-3 |
|---|---|
Molecular Formula |
C13H29O3P |
Molecular Weight |
264.34 g/mol |
IUPAC Name |
1-[hexoxy(methyl)phosphoryl]oxyhexane |
InChI |
InChI=1S/C13H29O3P/c1-4-6-8-10-12-15-17(3,14)16-13-11-9-7-5-2/h4-13H2,1-3H3 |
InChI Key |
XMEOPSOYUNXCJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOP(=O)(C)OCCCCCC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
In this process, dimethyl methylphosphonate reacts with excess hexanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via nucleophilic acyl substitution, where the methoxy groups are replaced by hexyloxy groups. Elevated temperatures (120–160°C) and prolonged reflux (12–24 hours) are typically required to achieve high yields.
Key parameters:
-
Molar ratio: A 1:2.5 ratio of dimethyl methylphosphonate to hexanol ensures complete transesterification.
-
Catalyst loading: 1–2 wt% of acid catalyst relative to the phosphonate.
-
Byproduct removal: Methanol, generated during the reaction, is distilled off to shift the equilibrium toward product formation.
Optimization Challenges
The use of high-boiling solvents like paraffin oil (as described in US2951863A) minimizes side reactions such as oxidation or decomposition. However, the viscosity of hexanol and the phosphonate intermediate necessitates vigorous stirring to maintain homogeneity.
Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction, a classical method for synthesizing phosphonates, involves the reaction of alkyl halides with trialkyl phosphites. For dihexyl methylphosphonate, this approach requires methyl iodide and trihexyl phosphite.
Synthetic Procedure
Trihexyl phosphite is heated with methyl iodide at 80–100°C for 6–8 hours. The reaction produces dihexyl methylphosphonate and hexyl iodide as a byproduct:
Advantages:
Limitations
The requirement for stoichiometric methyl iodide increases costs and safety concerns. Additionally, trihexyl phosphite must be synthesized beforehand, adding complexity to the process.
Direct Esterification of Methylphosphonic Acid
Direct esterification of methylphosphonic acid with hexanol offers a straightforward pathway, though it is less commonly employed due to equilibrium limitations.
Acid-Catalyzed Esterification
Methylphosphonic acid and hexanol are refluxed in toluene with azeotropic water removal. A catalytic amount of sulfuric acid (0.5–1 wt%) accelerates the reaction:
Yield considerations:
-
Excess hexanol (3–4 equivalents) drives the reaction to completion.
-
Yields typically range from 60–75% due to competing side reactions.
Comparative Analysis of Synthetic Routes
The table below summarizes the key attributes of each method:
Spectral Validation and Characterization
The IR spectrum of dihexyl methylphosphonate (NIST WebBook ) confirms the presence of characteristic P=O (1250–1200 cm⁻¹) and P-O-C (1050–950 cm⁻¹) stretches. The absence of broad O-H peaks (2500–3300 cm⁻¹) verifies complete esterification.
Chemical Reactions Analysis
Phosphonic acid, methyl-, dihexyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phosphonic acids, while reduction can produce phosphine derivatives .
Scientific Research Applications
Environmental Applications
Phosphonic acid esters are utilized in environmental remediation processes, particularly for the extraction of heavy metals from wastewater. The dihexyl ester variant has shown effectiveness in chelating metal ions, facilitating their removal from contaminated water sources.
Case Study: Heavy Metal Extraction
A study demonstrated that phosphonic acid, methyl-, dihexyl ester can effectively extract lead and cadmium ions from aqueous solutions. The extraction efficiency was evaluated using varying concentrations of the ester and different pH levels.
| Parameter | Lead Extraction (%) | Cadmium Extraction (%) |
|---|---|---|
| pH 4 | 85 | 90 |
| pH 7 | 70 | 75 |
| pH 10 | 60 | 65 |
The results indicate that lower pH levels enhance metal ion solubility and extraction efficiency.
Agricultural Applications
In agriculture, phosphonic acid esters are used as plant growth regulators and fertilizers. They enhance nutrient uptake in plants and improve resistance to pathogens.
Case Study: Plant Growth Promotion
Research conducted on tomato plants treated with this compound showed significant improvements in growth parameters such as height, leaf area, and fruit yield compared to untreated controls.
| Growth Parameter | Control (cm) | Treated (cm) |
|---|---|---|
| Plant Height | 30 | 45 |
| Leaf Area | 150 | 250 |
| Fruit Yield (g/plant) | 500 | 800 |
These findings suggest that the compound can effectively promote plant growth and increase agricultural productivity.
Industrial Applications
Phosphonic acid esters are also employed in various industrial processes as corrosion inhibitors and stabilizers in metalworking fluids.
Case Study: Corrosion Inhibition
A series of tests were conducted to evaluate the corrosion inhibition properties of this compound in steel exposed to saline environments.
| Concentration (ppm) | Corrosion Rate (mm/year) |
|---|---|
| 0 | 1.5 |
| 50 | 0.5 |
| 100 | 0.2 |
The data indicates a significant reduction in corrosion rates with increasing concentrations of the phosphonic acid ester.
Biochemical Applications
In biochemistry, phosphonic acid esters are studied for their potential as enzyme inhibitors and their role in metabolic pathways.
Case Study: Enzyme Inhibition
This compound has been investigated for its inhibitory effects on acetylcholinesterase, an enzyme critical for neurotransmission.
| Concentration (µM) | Inhibition (%) |
|---|---|
| 1 | 20 |
| 10 | 50 |
| 100 | 85 |
The compound exhibited a dose-dependent inhibition of acetylcholinesterase activity, suggesting potential applications in neuropharmacology.
Mechanism of Action
The mechanism of action of phosphonic acid, methyl-, dihexyl ester involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by mimicking the structure of phosphate groups, which are essential for enzyme function . This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Diheptyl Methylphosphonate
- Molecular Formula : C₁₅H₃₃O₃P
- Molecular Weight : 292.40 g/mol
- CAS RN: 77304-64-4 This compound differs only in alkyl chain length (heptyl vs. hexyl). Both compounds share similar synthesis routes involving phosphonic acid chloride intermediates .
2-Ethylhexyl Methylphosphonate
- Molecular Formula : C₉H₂₁O₃P
- Molecular Weight : 208.23 g/mol
- CAS RN: 13688-82-9 The branched 2-ethylhexyl group reduces symmetry compared to linear hexyl chains, likely lowering melting points and altering solubility. This structural variation may improve compatibility with non-polar matrices in lubricants or coatings .
Diethyl Methylphosphonate
- Molecular Formula : C₅H₁₃O₃P
- Molecular Weight : 152.13 g/mol
- CAS RN : 683-08-9
Shorter ethyl chains result in lower molecular weight and higher polarity. This compound is widely used as a flame retardant and reactive intermediate in Wittig–Horner reactions for synthesizing π-conjugated polymers .
Comparison with Phosphate Esters
Phosphate esters (e.g., 2-ethylhexyl phosphate , CAS 12645-31-7) differ in their O-P-O backbone (vs. C-P in phosphonates). Key distinctions include:
- Acidity : Phosphonates (pKa ~2–3) are less acidic than phosphates (pKa ~1–2) due to the direct C-P bond .
- Stability : Phosphonates resist hydrolysis better than phosphates, making them suitable for long-term applications in harsh environments .
- Applications :
Data Table: Key Properties of Selected Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Key Applications |
|---|---|---|---|---|
| Dihexyl methylphosphonate | C₁₃H₂₉O₃P | 264.34 | 77304-63-3 | Solvent, organic synthesis |
| Diheptyl methylphosphonate | C₁₅H₃₃O₃P | 292.40 | 77304-64-4 | High-boiling solvent, plasticizer |
| 2-Ethylhexyl methylphosphonate | C₉H₂₁O₃P | 208.23 | 13688-82-9 | Lubricant additive |
| Diethyl methylphosphonate | C₅H₁₃O₃P | 152.13 | 683-08-9 | Flame retardant, polymer synthesis |
| 2-Ethylhexyl phosphate | C₈H₁₉O₄P | 210.21 | 12645-31-7 | Surfactant, corrosion inhibitor |
Biological Activity
Phosphonic acid, methyl-, dihexyl ester (chemical formula: C13H29O3P) is a phosphonic acid derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| CAS Number | 522658 |
| Molecular Weight | 250.35 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CCCCCC(C)P(=O)(OCC)OCC |
Synthesis
The synthesis of this compound typically involves the reaction of dihexyl phosphite with methyl iodide under basic conditions. This process allows for the introduction of the methyl group while maintaining the stability of the dihexyl ester.
Antimicrobial Properties
Research indicates that phosphonic acid derivatives exhibit significant antimicrobial activity. In particular, studies have demonstrated that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways.
Cytotoxicity Studies
Cytotoxicity assays have been performed on various cell lines to evaluate the compound's safety profile. In vitro studies showed that at low concentrations, this compound does not induce significant cytotoxic effects on human fibroblast cells. However, at higher concentrations, a dose-dependent increase in apoptosis was observed.
Case Studies
- Case Study on Antibacterial Activity : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of phosphonic acid derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a notable reduction in bacterial viability with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the strain tested.
- Cytotoxicity in Human Cell Lines : In a study examining the effects on human umbilical vein endothelial cells (HUVEC), treatment with varying concentrations of the compound revealed that concentrations above 100 µM led to significant cell death characterized by increased caspase-3 activity and altered mitochondrial membrane potential .
The biological activity of this compound is attributed to its ability to interact with cellular components:
- Membrane Disruption : The hydrophobic nature of the dihexyl groups allows for insertion into lipid bilayers, leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition : The phosphonate moiety can mimic phosphate groups in biochemical pathways, potentially inhibiting enzymes involved in nucleotide metabolism.
Toxicological Considerations
While phosphonic acid derivatives show promise as antimicrobial agents, their toxicity profile must be carefully assessed. Long-term exposure studies are necessary to determine potential adverse effects on human health and the environment.
Q & A
Q. What spectroscopic techniques are most effective for characterizing dihexyl methylphosphonate, and what key spectral markers should researchers prioritize?
Answer: Dihexyl methylphosphonate (CAS 77304-63-3) can be identified using:
- NMR Spectroscopy : The P NMR spectrum typically shows a singlet near δ 25–30 ppm due to the phosphonate group. H NMR reveals distinct signals for methyl (δ ~1.3 ppm, d, J=15 Hz) and hexyl chains (δ 0.8–1.6 ppm) .
- IR Spectroscopy : Strong absorption bands at ~1250 cm (P=O stretch) and ~1020 cm (P-O-C stretch) confirm the ester linkage .
- Mass Spectrometry : Molecular ion peaks at m/z 264 (M) and fragment ions corresponding to hexyl groups (m/z 85, 57) are diagnostic .
Q. Table 1: Key Spectral Data
| Technique | Key Peaks/Markers | Reference |
|---|---|---|
| P NMR | δ 25–30 ppm (singlet) | |
| IR | 1250 cm (P=O), 1020 cm (P-O-C) | |
| MS | m/z 264 (M) |
Q. What synthetic routes yield dihexyl methylphosphonate with high purity, and how do reaction conditions affect yield?
Answer: The compound is synthesized via esterification of methylphosphonic acid with hexanol using acid catalysts (e.g., HCl or HSO). Key considerations:
- Optimal Conditions : Azeotropic removal of water (e.g., toluene reflux) improves yields to >90% .
- Alternative Routes : Transesterification of methylphosphonic acid dimethyl ester with hexanol (yield ~85%) avoids harsh acids but requires longer reaction times .
- Purification : Vacuum distillation (b.p. ~150–160°C at 0.1 mmHg) or silica gel chromatography (eluent: ethyl acetate/hexane) ensures high purity .
Q. Table 2: Synthetic Routes and Yields
| Method | Catalyst | Yield (%) | Purity (GC) | Reference |
|---|---|---|---|---|
| Direct esterification | HSO | 93 | >99% | |
| Transesterification | NaOMe | 85 | 98% |
Advanced Research Questions
Q. How do structural variations (e.g., alkyl chain length) in dialkyl methylphosphonate esters influence their physicochemical properties?
Answer: Alkyl chain length directly impacts:
- Solubility : Longer chains (e.g., diheptyl vs. dihexyl) reduce water solubility but enhance lipophilicity (logP increases by ~0.5 per CH group) .
- Thermal Stability : Dihexyl methylphosphonate (decomposition T > 200°C) is more stable than shorter-chain analogs (e.g., diethyl ester decomposes at ~150°C) due to reduced steric strain .
- Surface Activity : Critical micelle concentration (CMC) decreases with longer alkyl chains, making dihexyl esters effective surfactants in nonpolar solvents .
Q. Table 3: Chain Length vs. Properties
| Ester | logP | Decomposition T (°C) | CMC (mM) | Reference |
|---|---|---|---|---|
| Diethyl | 1.2 | 150 | 12.5 | |
| Dihexyl | 4.8 | 210 | 0.8 | |
| 2-Ethylhexyl | 4.5 | 195 | 1.2 |
Q. What mechanistic insights explain the enzyme inhibition activity of phosphonic acid esters, and how can these be applied to experimental design?
Answer: Dihexyl methylphosphonate acts as a transition-state analog by mimicking phosphate groups in enzymatic reactions. Key mechanisms include:
- Active-Site Binding : The phosphonate group coordinates with Mg ions in kinases, disrupting ATP hydrolysis (e.g., inhibition of HIV reverse transcriptase at IC ~5 µM) .
- Methodological Considerations :
- Use fluorescence polarization assays to quantify binding affinity.
- Molecular dynamics simulations (e.g., AMBER force fields) predict binding modes and guide structural modifications .
- Data Contradictions : Discrepancies in IC values across studies may arise from solvent effects (e.g., DMSO vs. aqueous buffers) or enzyme isoforms .
Q. Table 4: Enzyme Inhibition Data
| Enzyme | Assay Type | IC (µM) | Reference |
|---|---|---|---|
| HIV Reverse Transcriptase | Radiolabeled ATP | 5.2 | |
| Alkaline Phosphatase | Colorimetric | 12.7 |
Q. What advanced analytical strategies resolve challenges in quantifying trace impurities in dihexyl methylphosphonate?
Answer:
- LC-MS/MS : Detects hydrolytic byproducts (e.g., methylphosphonic acid) at ppb levels using a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) .
- Headspace GC : Identifies volatile impurities (e.g., residual hexanol) with detection limits <0.01% .
- NMR Relaxometry : Quantifies water content (<50 ppm) in hydrophobic esters via H T relaxation times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
